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molecular formula C15H17ClN2O B126763 4-chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide CAS No. 328936-20-5

4-chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide

Cat. No. B126763
M. Wt: 276.76 g/mol
InChI Key: OXLMULSRFBUNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323344B1

Procedure details

A crude solution of 4-chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide in toluene from the preceding step was added dropwise at 85° C. over 40 minutes to 1 hour to a stirred suspension of ALIQUAT® 336 (2.01 g, 2 mol % with respect to pyrrolylbutanamide) and granular sodium hydroxide (29.9 g, 750 mmol, 3 equivalents) in toluene (50 mL). After the addition was complete, the suspension was stirred under a nitrogen atmosphere at a temperature of 85° C. for 30 minutes, then cooled to 35° C. Cooled water (200 mL) was rapidly added to the mixture and stirred for 15 minutes at 25° C. The solution was rinsed with water and the layers were separated. The organic layer was washed with water (2×100 mL), then distilled under atmospheric pressure to recover the toluene and water. The resultant solution was cooled to 50° C. and allowed to crystallize after the addition of hexane (2×50 mL) and a seed crystal. The suspension was cooled to 5° C. and stirred for 15 minutes. The resultant precipitate was filtered, washed with 100 mL of hexane, and dried under vacuum at 25° C. to yield approximately 38 g (63%) N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide as a beige solid. This solid was recrystallized from toluene (2-2.5 mL/g) to yield large colorless crystals of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, mp 112° C. to 112.5° C.
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.01 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH:4]([C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)[C:5]([N:7]([CH3:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6].[OH-].[Na+].O>C1(C)C=CC=CC=1.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH3:14][N:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5]([CH:4]1[C:15]2[N:16]([CH:17]=[CH:18][CH:19]=2)[CH2:2][CH2:3]1)=[O:6] |f:1.2,5.6|

Inputs

Step One
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(C(=O)N(C1=CC=CC=C1)C)C=1NC=CC1
Name
Quantity
29.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.01 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred under a nitrogen atmosphere at a temperature of 85° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 35° C
STIRRING
Type
STIRRING
Details
stirred for 15 minutes at 25° C
Duration
15 min
WASH
Type
WASH
Details
The solution was rinsed with water
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water (2×100 mL)
DISTILLATION
Type
DISTILLATION
Details
distilled under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to recover the toluene and water
TEMPERATURE
Type
TEMPERATURE
Details
The resultant solution was cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
to crystallize
ADDITION
Type
ADDITION
Details
after the addition of hexane (2×50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 5° C.
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
washed with 100 mL of hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 25° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C(=O)C1CCN2C=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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